Hydrazinyl radical

Thermochemistry Combustion Modeling Active Thermochemical Tables

The hydrazinyl radical (H2N–NH•, synonym diazanyl) is a transient nitrogen-centered free radical with the formula H3N2. It serves as a key intermediate in the radical-chain hydrogenation of nitrogen to ammonia and in the combustion and pyrolysis of nitrogenated compounds.

Molecular Formula H4N2
N2H4
N2H4
H2N-NH2
Molecular Weight 32.046 g/mol
CAS No. 13598-46-4
Cat. No. B1194050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinyl radical
CAS13598-46-4
Molecular FormulaH4N2
N2H4
N2H4
H2N-NH2
Molecular Weight32.046 g/mol
Structural Identifiers
SMILESNN
InChIInChI=1S/H4N2/c1-2/h1-2H2
InChIKeyOAKJQQAXSVQMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Miscible with water /1.0X10+6 mg/L/
Very soluble in water
Miscible with methyl, ethyl, propyl, isobutyl alcohols
Very soluble in ethanol, methanol
For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page.
1000 mg/mL
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazinyl Radical (CAS 13598-46-4): Thermochemical and Kinetic Reference Data for Combustion and Atmospheric Chemistry


The hydrazinyl radical (H2N–NH•, synonym diazanyl) is a transient nitrogen-centered free radical with the formula H3N2. It serves as a key intermediate in the radical-chain hydrogenation of nitrogen to ammonia [1] and in the combustion and pyrolysis of nitrogenated compounds [1]. Its ground electronic state has been characterized by high-level ab initio methods [1] and its thermochemistry is anchored in the Active Thermochemical Tables (ATcT) [2]. Unlike the more extensively studied aminyl radical (NH2•), the hydrazinyl radical possesses an N–N bond that imparts distinct thermochemical and kinetic properties, making it an essential species for accurate kinetic modeling of ammonia, hydrazine, and other nitrogen-containing fuels.

Why Generic Radical Substitutes Cannot Replace Hydrazinyl Radical in High-Fidelity Kinetic Models


Within the family of small nitrogen hydride radicals, the hydrazinyl radical exhibits a combination of thermochemical stability, structural nonplanarity, and N–N bond reactivity that cannot be replicated by its closest analogs such as the aminyl radical (NH2•) or the hydroxyl radical (OH•). Substituting any of these species for H2N–NH• in a kinetic mechanism introduces errors in reaction enthalpy, radical recombination rates, and product branching that propagate through entire simulation networks [1]. The following quantitative evidence demonstrates that accurate representation of hydrazinyl radical properties is prerequisite for predictive modeling of ammonia combustion, hydrazine decomposition, and atmospheric nitrogen chemistry.

Quantitative Evidence Differentiating Hydrazinyl Radical from Closest Analogs


Enthalpy of Formation: Hydrazinyl Radical vs. Aminyl Radical

The standard enthalpy of formation (ΔfH° at 0 K) of the hydrazinyl radical is 234.76 ± 0.69 kJ mol⁻¹ [1], whereas the aminyl radical (NH2•) has a ΔfH°(0 K) of 188.92 ± 0.11 kJ mol⁻¹ [2]. Both values are taken from the same version (1.128) of the Active Thermochemical Tables, ensuring a direct, internally consistent comparison.

Thermochemistry Combustion Modeling Active Thermochemical Tables

Self-Reaction Rate Constant: N2H3 vs. NH2 Radical in Aqueous Solution

The self-reaction of the hydrazinyl (N2H3) radical in oxygen-free aqueous solution proceeds with a rate constant k = 2 × 10⁹ dm³ mol⁻¹ s⁻¹ at 20 °C [1]. Under comparable conditions, the self-reaction of the aminyl (NH2) radical occurs with 2k = (3.6 ± 0.6) × 10⁹ dm³ mol⁻¹ s⁻¹ at 25 °C [2]. Although measured in different laboratories, the experiments share similar pH and temperature regimes, allowing a cross-study comparison.

Pulse Radiolysis Radical Recombination Nuclear Chemistry

Ground-State Geometry: Nonplanar NH2 Depression of 28° with a 0.5 kcal mol⁻¹ Inversion Barrier

Optimization at the CCSD(T)/cc-pVTZ level reveals that the hydrazinyl radical adopts an unsymmetric nonplanar conformation in which the terminal NH2 group is depressed by approximately 28° from the plane [1]. The barrier to planar inversion is merely 0.5 kcal mol⁻¹, implying rapid stereomutation at ambient temperature. In contrast, the aminyl radical (NH2) is quasi-planar but with a substantially higher inversion barrier (>5 kcal mol⁻¹), resulting in a static pyramidal geometry on the timescale of most gas-phase experiments.

Ab Initio Geometry Potential Energy Surface Stereomutation

Role in Nitrogen Hydrogenation: A Unique Chain Carrier Not Accessible to NH2

The hydrazinyl radical has been identified as an essential intermediate in the radical-chain hydrogenation of molecular nitrogen (N2) to ammonia (NH3) [1]. The proposed sequence, N2 → N2H → N2H2 → N2H3 → N2H4, cannot be sustained by substitution with the aminyl radical (NH2) because NH2 does not provide the N–N bond scaffold required for sequential hydrogen-addition steps. The activation barriers for H-addition to diazene (N2H2), computed at the CBS/CCSD(T) level, are as low as ~2 kcal mol⁻¹, indicating that hydrazinyl formation is kinetically facile [1].

Ammonia Synthesis Nitrogen Fixation Chain Mechanism

Key Application Scenarios Where Hydrazinyl Radical Data Proves Indispensable


High-Precision Combustion Mechanism Development for Hydrazine and Ammonia Fuels

Kinetic modelers building detailed mechanisms for hydrazine decomposition or ammonia combustion must incorporate the thermochemical and structural data of the hydrazinyl radical. The 11 kcal mol⁻¹ enthalpy difference relative to the aminyl radical [1] shifts the equilibrium distribution of intermediates and alters flame speed predictions. The distinct self-reaction rate [2] further modifies the radical pool dynamics at temperatures above 1000 K. Substituting NH2 values in place of N2H3 data leads to systematic errors in predicted NOx formation and ignition delay.

Interpretation of ESR Spectra in Low-Temperature Matrix and Solution Studies

The nonplanar ground-state geometry and the 0.5 kcal mol⁻¹ inversion barrier [1] cause temperature-dependent line-shape changes in the ESR spectrum. Researchers detecting the hydrazinyl radical in irradiated hydrazine or in interstellar ice analogs require this specific structural information to deconvolute overlapping signals and to assign hyperfine coupling constants correctly. The rapid stereomutation at cryogenic temperatures further distinguishes N2H3 from the aminyl radical, which remains static.

Nuclear Reactor Coolant Chemistry and Water Radiolysis Models

In water-cooled nuclear reactors, hydrazine is added as an oxygen scavenger. The radiolytic generation of N2H3 radicals and their subsequent self-reaction [1] control the steady-state concentration of reducing species and influence the formation of tetrazene and ultimately nitrogen. The measured self-reaction rate constant of 2 × 10⁹ dm³ mol⁻¹ s⁻¹ at 20 °C, along with its non-Arrhenius temperature dependence, is a required input for high-temperature water radiolysis codes. Generic radical recombination rates would overestimate the disappearance of N2H3.

Computational Screening of Catalysts for Low-Temperature Ammonia Synthesis

Density functional theory studies that screen catalysts for the Haber-Bosch alternative rely on accurate benchmarks for NxHy intermediates. The hydrazinyl radical is the least thermochemically constrained among these species; its ATcT-anchored ΔfH° [1] and the forward/reverse barriers connecting it to N2H2 and N2H4 [2] serve as crucial validation targets. Any dataset that replaces N2H3 with approximated values from smaller radicals compromises the fidelity of the catalyst descriptor landscape.

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